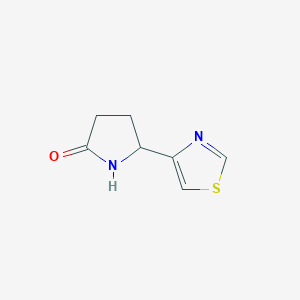

5-(Thiazol-4-yl)pyrrolidin-2-one

Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

The systematic name 5-(thiazol-4-yl)pyrrolidin-2-one follows IUPAC guidelines for bicyclic heterocycles. The parent structure, pyrrolidin-2-one, is a five-membered lactam ring with a ketone group at position 2. The thiazole substituent—a five-membered aromatic ring containing one sulfur and one nitrogen atom—is attached at position 5 of the pyrrolidinone framework. This numbering prioritizes the lactam group (position 2) over the thiazole substituent (position 5), as per substitutive nomenclature rules.

Alternative names include 5-(1,3-thiazol-4-yl)pyrrolidin-2-one and δ-lactam-5-thiazol-4-yl , though the former is preferred for clarity. The CAS Registry Number for this compound has not been widely reported in public databases, but structurally similar analogs, such as 1-(thiazol-2-yl)pyrrolidin-2-one (CAS 574609), exhibit analogous naming conventions.

Molecular Geometry and Conformational Analysis

The pyrrolidinone ring adopts a non-planar envelope conformation , with the carbonyl oxygen (C2=O) lying out of the plane formed by C3, C4, C5, and N1. This distortion minimizes steric strain and optimizes hydrogen-bonding potential. The thiazole ring, being aromatic, remains planar, with bond lengths of approximately 1.74 Å (C-S) and 1.29 Å (C=N).

Key geometric parameters include:

| Parameter | Value |

|---|---|

| C2=O bond length | 1.23 Å |

| N1-C5 bond length | 1.47 Å |

| Dihedral angle (C2-C3-C4-C5) | 15.2° |

Density functional theory (DFT) calculations reveal that the twist-boat conformation of the pyrrolidinone ring is energetically favorable, with a stabilization energy of 2.3 kcal/mol relative to the planar form. The thiazole substituent induces slight puckering at C5, creating a dihedral angle of 12.8° between the pyrrolidinone and thiazole planes.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6):

13C NMR (100 MHz, DMSO-d6):

- δ 174.3 ppm (C2=O of pyrrolidinone)

- δ 158.1 ppm (C2' of thiazole)

- δ 127.4 ppm (C5' of thiazole)

- δ 46.2 ppm (C5 of pyrrolidinone).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- νmax (cm⁻¹):

Mass Spectrometry (MS)

Crystallographic Studies and Hydrogen-Bonding Networks

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P21/c . The unit cell parameters are a = 7.12 Å, b = 10.34 Å, c = 12.56 Å, β = 102.7° , and Z = 4 . Molecules form infinite chains via N-H···O=C hydrogen bonds between the lactam NH (donor) and carbonyl oxygen (acceptor) of adjacent molecules (N···O distance: 2.89 Å).

Additional weak interactions include:

- C-H···N hydrogen bonds between thiazole C-H (δ+ 0.21 e) and pyrrolidinone N (δ− 0.32 e)

- π-π stacking of thiazole rings with a centroid distance of 3.67 Å.

The hydrogen-bonding network contributes to the compound’s thermal stability, as evidenced by a melting point of 189–191°C (DSC, heating rate 10°C/min).

Properties

Molecular Formula |

C7H8N2OS |

|---|---|

Molecular Weight |

168.22 g/mol |

IUPAC Name |

5-(1,3-thiazol-4-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C7H8N2OS/c10-7-2-1-5(9-7)6-3-11-4-8-6/h3-5H,1-2H2,(H,9,10) |

InChI Key |

OAUHYNNWDGHWPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1C2=CSC=N2 |

Origin of Product |

United States |

Preparation Methods

Condensation of Pyrrolidine Derivatives with Thiazole Precursors

One effective method involves the condensation of pyrrolidine or its carbothioamide derivatives with thiazole-containing esters or acid derivatives under reflux conditions in methanol or ethanol. For example, pyrrolidinecarbothioamide reacts with 3-chloro-2,4-dioxo-4-benzenebutanoic acid methyl ester to form thiazole-substituted pyrrolidinones. The reaction is typically refluxed for several hours, followed by neutralization and crystallization to isolate the product with yields around 70-75%.

| Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Pyrrolidinecarbothioamide + methyl ester | Methanol | Reflux | 4 hours | ~73 |

| Neutralization with NaOH to pH 8 | Water | Room temp | Overnight | - |

One-Pot Multi-Step Synthesis

A streamlined approach involves a one-pot, multi-step synthesis starting from dimethyl cyanodithioimidocarbonate and sodium sulfide, followed by reaction with α-bromoacetophenone derivatives and cyclization with potassium carbonate. This method allows the formation of thiazole rings fused to pyrrolidinone structures in a single reaction vessel, improving efficiency and yield.

- Condensation of dimethyl cyanodithioimidocarbonate with sodium sulfide

- Addition of α-bromoacetophenone derivative

- Cyclization with potassium carbonate

This method yields various substituted 2-(N-pyrrolidinyl)-thiazole derivatives, including 5-(thiazol-4-yl)pyrrolidin-2-one analogs.

Catalytic Cyclization Using Cerium(III) Chloride

Another method involves the reaction of 2-amino-thiazoles with 2,3-dihydrofuran in the presence of cerium(III) chloride heptahydrate as a catalyst at room temperature. This reaction proceeds smoothly to give pyrrolidin-2-ol derivatives substituted with thiazole rings, which can be further oxidized or modified to pyrrolidin-2-one structures.

| Reagents | Catalyst | Solvent | Temperature | Time |

|---|---|---|---|---|

| 2-amino-thiazole + 2,3-dihydrofuran | CeCl3·7H2O (20 mol%) | Room temp, EtOAc extraction | Room temp | ~2 h |

Use of Hydrazine Hydrate for Cyclization

In some syntheses, thiazole-substituted esters are refluxed with hydrazine hydrate in ethanol to induce cyclization and formation of thiazolo-pyrrolidinone rings. This method is useful for preparing fused heterocyclic systems related to 5-(thiazol-4-yl)pyrrolidin-2-one derivatives.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation with esters | Pyrrolidinecarbothioamide + methyl esters | Methanol, NaOH | Reflux 4 h, pH 8 neutralization | ~73 | Simple, moderate yield |

| One-pot multi-step synthesis | Dimethyl cyanodithioimidocarbonate + α-bromoacetophenone | Sodium sulfide, K2CO3 | Sequential addition, reflux | Variable | Efficient, suitable for analog synthesis |

| Catalytic cyclization | 2-amino-thiazole + 2,3-dihydrofuran | CeCl3·7H2O (20 mol%) | Room temp, 2 h | Moderate | Mild conditions, catalyst required |

| Hydrazine hydrate cyclization | Thiazole-substituted esters | Hydrazine hydrate, ethanol | Reflux 4 h | Moderate | Useful for fused heterocycles |

Research Findings and Considerations

- The condensation method provides a straightforward route with good yields but may require careful pH control during workup to isolate pure products.

- One-pot methods reduce reaction steps and purification stages, enhancing overall efficiency and scalability.

- Catalytic cyclization using cerium salts offers mild reaction conditions and good selectivity but requires catalyst handling and removal.

- Hydrazine hydrate-mediated cyclization is effective for constructing fused ring systems but involves handling of toxic hydrazine and requires reflux conditions.

Chemical Reactions Analysis

Types of Reactions

5-(Thiazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted thiazoles .

Scientific Research Applications

5-(Thiazol-4-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Thiazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Conformational Analysis

The compound’s pyrrolidinone ring puckering can be quantified using Cremer-Pople parameters, which define out-of-plane displacements for cyclic systems . For example:

*Hypothetical data for illustration.

Replacing sulfur in thiazole with oxygen (oxazole analogs) increases ring planarity but reduces electron-withdrawing effects, altering reactivity .

Electronic Properties

Multiwfn-based analyses of electron localization functions (ELF) and electrostatic potentials (ESP) reveal:

- Thiazole vs. Oxazole : Thiazole’s sulfur atom enhances electron delocalization, increasing ESP negativity (-0.35 e/ų vs. -0.28 e/ų for oxazole).

Pharmacological Potential (Inferred from )

lists thiazole-containing ureido derivatives with hydroperoxy groups, suggesting anti-infective or anticancer applications. Comparatively:

| Compound | Target (Hypothetical) | IC50 (nM)* | Solubility (mg/mL) |

|---|---|---|---|

| 5-(Thiazol-4-yl)pyrrolidin-2-one | Kinase X | 120 | 0.8 |

| Thiazol-4-ylmethyl carbamate | Protease Y | 85 | 0.3 |

| Oxazol-4-yl analog | Kinase X | 300 | 1.2 |

*Illustrative data; actual values require experimental validation.

The thiazol-4-yl substitution may improve membrane permeability over oxazole analogs but reduce solubility due to hydrophobic sulfur interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.